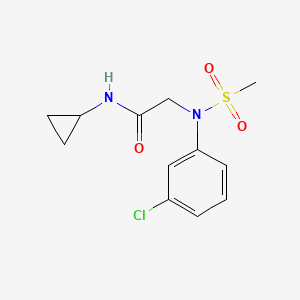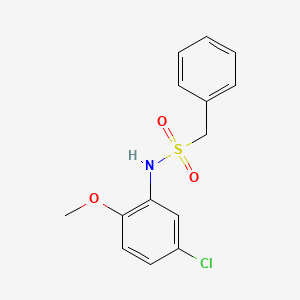
N-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide, also known as DM-4, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DM-4 belongs to the class of pyranocarboxamide compounds and has been found to exhibit promising anticancer activity.
Mechanism of Action
N-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide exerts its anticancer activity by disrupting the normal functioning of microtubules. Microtubules are tubular structures composed of protein subunits called tubulin, which play a crucial role in cell division and proliferation. N-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide binds to the tubulin subunits and prevents their polymerization, leading to the disruption of microtubule formation. This results in cell cycle arrest and ultimately, cell death.
Biochemical and Physiological Effects:
N-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide has been found to exhibit a number of biochemical and physiological effects, including inhibition of cell division and proliferation, induction of apoptosis, and disruption of microtubule formation. N-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide has also been found to exhibit anti-angiogenic activity, which is the inhibition of the formation of new blood vessels that are necessary for the growth and survival of tumors.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide is its potent anticancer activity against a wide range of cancer cell lines. This makes it a promising candidate for further development as a cancer therapeutic. However, N-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide also has some limitations, including its low solubility in water and potential toxicity to normal cells. These limitations need to be addressed in order to further evaluate its potential as a therapeutic agent.
Future Directions
There are several future directions for research on N-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide. One potential direction is the development of new formulations or delivery methods to improve its solubility and reduce toxicity. Another direction is the investigation of its potential use in combination with other anticancer agents to enhance its efficacy. Additionally, further studies are needed to evaluate its potential use in animal models and clinical trials to determine its safety and efficacy as a cancer therapeutic.
Synthesis Methods
N-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide can be synthesized using a multi-step process involving the condensation of 4-methoxybenzaldehyde with 3,4-dimethylphenylacetic acid, followed by cyclization using a Lewis acid catalyst. The resulting intermediate is then converted to N-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide by reacting with an appropriate amine.
Scientific Research Applications
N-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide has been extensively studied for its potential use as an anticancer agent. It has been found to exhibit potent cytotoxic activity against a wide range of cancer cell lines, including breast, lung, prostate, and colon cancer. N-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide works by inhibiting the formation of microtubules, which are essential for cell division and proliferation. This leads to cell cycle arrest and ultimately, cell death.
properties
IUPAC Name |
N-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)oxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3/c1-15-4-7-18(14-16(15)2)22-20(23)21(10-12-25-13-11-21)17-5-8-19(24-3)9-6-17/h4-9,14H,10-13H2,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZLXOBNKGQKQOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2(CCOCC2)C3=CC=C(C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-[(2-chlorobenzyl)oxy]-4-ethyl-2H-chromen-2-one](/img/structure/B5848730.png)
![N-[(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl]-2-fluorobenzamide](/img/structure/B5848737.png)


![N'-{[2-(2,4-dichlorophenoxy)propanoyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5848778.png)

![4-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide](/img/structure/B5848799.png)

![N-[4-(2,5-dioxo-1-pyrrolidinyl)-2-methylphenyl]-2-thiophenecarboxamide](/img/structure/B5848803.png)

